1-(3-Ethyl-5-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Ethyl-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-5-mercaptophenyl with propan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Ethyl-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethyl-5-mercaptophenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological processes and pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
1-(3-Ethyl-5-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Methyl-5-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethyl-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(3-Ethyl-5-mercaptophenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of a propan-2-one moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(3-ethyl-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-9-5-10(4-8(2)12)7-11(13)6-9/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
NWGIEQXVLWAIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)S)CC(=O)C |
Origin of Product |
United States |
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